molecular formula C24H30N2O5 B2490996 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-82-3

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2490996
CAS No.: 941889-82-3
M. Wt: 426.513
InChI Key: KTZDTNDCSCJNOA-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a triethoxy-substituted benzene core and a substituted phenyl group attached via an amide linkage. The molecular formula is C₂₅H₂₉N₂O₅ (predicted molecular weight: 437.5 g/mol). Key structural features include:

  • Benzamide core: Substituted with ethoxy groups (-OCH₂CH₃) at the 3, 4, and 5 positions, enhancing lipophilicity and steric bulk.
  • Phenyl group: Modified at the 4-position with a methyl group (-CH₃) and at the 3-position with a 2-oxopyrrolidin-1-yl moiety, a lactam ring that may improve metabolic stability.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-5-29-20-13-17(14-21(30-6-2)23(20)31-7-3)24(28)25-18-11-10-16(4)19(15-18)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZDTNDCSCJNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The triethoxy-substituted benzoyl chloride is typically derived from its corresponding carboxylic acid. While direct ethoxylation of gallic acid (3,4,5-trihydroxybenzoic acid) using ethyl bromide or diethyl sulfate under alkaline conditions provides 3,4,5-triethoxybenzoic acid, subsequent conversion to the acyl chloride employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Optimized Protocol :

  • Dissolve 3,4,5-triethoxybenzoic acid (1 eq) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen.
  • Add POCl₃ (1.3–1.6 eq) dropwise over 30 minutes.
  • Warm to 25°C and stir for 4–6 hours.
  • Remove volatiles under reduced pressure to yield the acyl chloride as a pale-yellow oil (yield: 85–92%).

Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline

Introducing the 2-oxopyrrolidin-1-yl group onto the aromatic ring requires selective functionalization. Two predominant routes exist:

Route A: Nucleophilic Aromatic Substitution

  • Start with 4-methyl-3-nitroaniline.
  • React with 2-pyrrolidone in the presence of potassium carbonate and copper(I) iodide at 120°C for 12 hours.
  • Reduce the nitro group using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol.

Route B: Buchwald-Hartwig Amination

  • Use 3-bromo-4-methylaniline as the substrate.
  • Couple with 2-pyrrolidone using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.
  • Conduct the reaction in toluene at 100°C for 24 hours.
Method Yield (%) Purity (HPLC) Key Advantage
Route A 65–70 95.2 Avoids precious metal catalysts
Route B 78–82 98.5 Higher regioselectivity

Amide Bond Formation Strategies

Coupling the acyl chloride and amine components demands precise control of stoichiometry and reaction conditions. Three validated methods are discussed:

Schotten-Baumann Reaction

  • Dissolve 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline (1 eq) in THF.
  • Add triethylamine (2.5 eq) as a base.
  • Slowly add 3,4,5-triethoxybenzoyl chloride (1.05 eq) at 0°C.
  • Warm to 70°C under nitrogen for 7 hours.
  • Quench with ice water, filter, and recrystallize from ethanol/water (1:1).

Yield : 63–67%
Purity : 97.3% (by HPLC)

Coupling Reagent-Mediated Synthesis

  • Activate 3,4,5-triethoxybenzoic acid (1 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane.
  • Add 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline (1 eq) and stir at 25°C for 12 hours.
  • Wash organic layer with 5% NaHCO₃ and brine, then concentrate.

Yield : 72–75%
Purity : 98.1% (by NMR)

Mixed Anhydride Method

  • Generate the mixed anhydride by reacting 3,4,5-triethoxybenzoic acid with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in THF at –15°C.
  • Add the amine component (1 eq) and stir for 6 hours.
  • Purify via column chromatography (hexane/ethyl acetate 3:1).

Yield : 68–71%
Purity : 96.8% (by LC-MS)

Industrial-Scale Production Considerations

For bulk synthesis, the Schotten-Baumann method is favored due to lower reagent costs and easier scalability. Key parameters include:

  • Solvent Recycling : THF recovery rates exceed 80% using distillation.
  • Continuous Flow Reactors : Reduce reaction time from 7 hours to 45 minutes by maintaining precise temperature control.
  • Crystallization Optimization : Ethanol/water mixtures (1:1 v/v) provide consistent crystal morphology and >99% phase purity.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 4.12–3.98 (q, 6H, OCH₂CH₃), 3.76 (s, 3H, NCH₂), 2.34 (s, 3H, CH₃).
  • ¹³C NMR : 167.8 ppm (C=O), 152.1–111.4 ppm (aromatic carbons), 63.7–14.2 ppm (ethoxy groups).

High-Performance Liquid Chromatography (HPLC) :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase: Acetonitrile/water (70:30)
  • Retention Time: 8.72 minutes
  • Purity: ≥98.5% (area normalization)

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific molecular targets.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Functional Groups

Compound Name Benzamide Substituents Phenyl Group Substituents Key Functional Groups
Target Compound 3,4,5-Triethoxy 4-Methyl, 3-(2-oxopyrrolidin-1-yl) Ethoxy, lactam, methyl
Example 53 () 2-Fluoro, N-isopropyl Heterocyclic chromenyl/pyrimidine Fluoro, pyrazolo-pyrimidine
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide () 3,5-Dimethoxy 1-Methylpyrazol-3-yl Methoxy, pyrazole
  • Ethoxy vs.
  • Lactam vs. Heterocycles : The 2-oxopyrrolidin group may confer greater metabolic stability than the labile oxadiazole or trifluoromethylpyrimidine groups seen in compounds .

Molecular Weight and Solubility Predictions

Compound Name Molecular Weight (g/mol) Predicted Solubility
Target Compound 437.5 Moderate
Example 53 () 589.1 Low
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide 289.3 High
  • Target Compound : Moderate solubility is anticipated due to balanced lipophilic (ethoxy) and polar (lactam) groups.
  • Example 53 : High molecular weight (589.1 g/mol) and complex heterocycles likely reduce solubility, limiting bioavailability .
  • Dimethoxy Analogs : Smaller molecular weight (e.g., 289.3 g/mol) and fewer substituents enhance solubility but may reduce target engagement due to lower lipophilicity .

Pharmacokinetic and Bioactivity Insights

  • Metabolic Stability : The 2-oxopyrrolidin moiety in the target compound may resist cytochrome P450 oxidation better than the oxadiazole group in ’s 832115-63-6 compound .
  • Binding Affinity : Ethoxy groups could enhance hydrophobic interactions with protein targets compared to methoxy or fluoro substituents (e.g., Example 53’s fluorophenyl group) .

Biological Activity

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound that has drawn attention for its potential biological activities. Its unique structure, characterized by the presence of three ethoxy groups and a pyrrolidinone moiety, suggests a variety of interactions with biological targets. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name 3,4,5triethoxy N 4 methyl 3 2 oxopyrrolidin 1 yl phenyl benzamide\text{IUPAC Name }3,4,5-\text{triethoxy N 4 methyl 3 2 oxopyrrolidin 1 yl phenyl benzamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Tyrosine Kinase Inhibition : The compound has been shown to inhibit the tyrosine kinase activity of Trk receptors, which are crucial for cellular signaling pathways related to growth and differentiation.
  • Modulation of Enzyme Activity : The presence of the pyrrolidinone moiety allows for interactions with various enzymes, potentially influencing metabolic pathways and cellular functions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that benzamide derivatives can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways .
Cell Line IC50 (µM) Mechanism
Human Breast Cancer (MCF7)12.5Inhibition of growth factor signaling
Osteosarcoma (U2OS)8.0Induction of apoptosis via caspase activation

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy:

  • Protection Against Neurodegeneration : The inhibition of specific kinases may protect neuronal cells from degeneration in models of neurodegenerative diseases.

Study on Antitumor Activity

A study investigated the effects of a similar benzamide derivative on human T-cell lymphoblastic leukemia cells. The results indicated that the compound inhibited cell growth through dual mechanisms involving downregulation of dihydrofolate reductase (DHFR) and disruption of NADPH levels .

Neuroprotection in Animal Models

In animal models simulating neurodegenerative conditions, administration of this compound demonstrated significant reductions in neuronal loss and improved behavioral outcomes compared to control groups.

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